molecular formula C27H27NO3 B12488164 6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

Cat. No.: B12488164
M. Wt: 413.5 g/mol
InChI Key: BAPQXUBYEHJRIO-UHFFFAOYSA-N
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Description

6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The adamantane moiety in this compound adds to its structural uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the chromene core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the chromene core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-adamantan-1-yl-phenyl)-propan-1-one
  • 3-({[3-(4-methylphenyl)adamantan-1-yl]carbonyl}amino)benzoate
  • 1-(1-adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one

Uniqueness

6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide stands out due to its unique combination of the adamantane and chromene moieties.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

6-(1-adamantyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C27H27NO3/c1-16-2-5-22(6-3-16)28-25(29)23-12-20-11-21(4-7-24(20)31-26(23)30)27-13-17-8-18(14-27)10-19(9-17)15-27/h2-7,11-12,17-19H,8-10,13-15H2,1H3,(H,28,29)

InChI Key

BAPQXUBYEHJRIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C45CC6CC(C4)CC(C6)C5)OC2=O

Origin of Product

United States

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